Einsteinium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

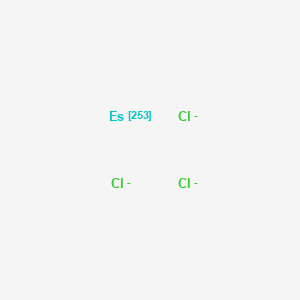

Einsteinium chloride is a chemical compound consisting of the element einsteinium and chlorine. Einsteinium is a synthetic element with the symbol Es and atomic number 99. It is part of the actinide series and was discovered in the debris of the first hydrogen bomb explosion in 1952. This compound, specifically einsteinium(III) chloride (EsCl₃), is one of the few compounds of einsteinium that has been studied in detail due to the element’s scarcity and high radioactivity .

Preparation Methods

Einsteinium chloride is typically prepared by reacting einsteinium metal with dry hydrogen chloride gas. The reaction is carried out at a temperature of about 500°C for 20 minutes, and the compound crystallizes upon cooling at around 425°C . The reaction can be represented as follows: [ 2 \text{Es} + 6 \text{HCl} \rightarrow 2 \text{EsCl}_3 + 3 \text{H}_2 ]

There are no large-scale industrial production methods for this compound due to the limited availability of einsteinium and its radioactive nature. The compound is generally synthesized in small quantities for research purposes .

Chemical Reactions Analysis

Einsteinium chloride undergoes various chemical reactions, including reduction and substitution reactions. For example, it can be reduced by hydrogen gas to form einsteinium(II) chloride (EsCl₂): [ 2 \text{EsCl}_3 + \text{H}_2 \rightarrow 2 \text{EsCl}_2 + 2 \text{HCl} ]

This compound can also react with other halogens to form different halides, such as einsteinium(III) fluoride (EsF₃) and einsteinium(III) bromide (EsBr₃). These reactions typically occur under exothermic conditions and are facilitated by the high reactivity of einsteinium .

Scientific Research Applications

Einsteinium chloride is primarily used in scientific research due to its radioactive properties and ability to form compounds with various oxidation states. Some of its applications include:

Mechanism of Action

The mechanism of action of einsteinium chloride is primarily related to its radioactive decay. Einsteinium atoms in the compound undergo alpha decay, releasing alpha particles and transforming into other elements. This process can cause ionization and radiation damage to surrounding materials. The molecular targets and pathways involved in these reactions are primarily related to the interactions of alpha particles with atomic nuclei .

Comparison with Similar Compounds

Einsteinium chloride shares similarities with other actinide halides, such as californium chloride (CfCl₃) and fermium chloride (FmCl₃). These compounds also exhibit high reactivity and form similar crystal structures. this compound is unique due to the specific properties of einsteinium, including its higher atomic number and distinct radioactive decay characteristics .

Similar Compounds

- Californium chloride (CfCl₃)

- Fermium chloride (FmCl₃)

- Berkelium chloride (BkCl₃)

This compound stands out due to its rarity and the challenges associated with its synthesis and handling. Its study provides valuable insights into the chemistry of heavy elements and the behavior of radioactive compounds .

Properties

CAS No. |

55484-87-2 |

|---|---|

Molecular Formula |

Cl3Es-3 |

Molecular Weight |

359.44 g/mol |

IUPAC Name |

einsteinium-253;trichloride |

InChI |

InChI=1S/3ClH.Es/h3*1H;/p-3/i;;;1+1 |

InChI Key |

ASHRRCFXACUBFK-SGNQUONSSA-K |

Isomeric SMILES |

[Cl-].[Cl-].[Cl-].[253Es] |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Es] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)